4-Ethyl-3,3-dimethyloctane
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Overview
Description
4-Ethyl-3,3-dimethyloctane is a branched alkane with the molecular formula C₁₂H₂₆. It is a hydrocarbon consisting of a chain of twelve carbon atoms with an ethyl group attached to the fourth carbon and two methyl groups attached to the third carbon. This compound is part of the larger class of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-3,3-dimethyloctane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous conditions and a controlled temperature to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve catalytic cracking and reforming processes. These processes break down larger hydrocarbons into smaller, branched alkanes. Catalysts such as zeolites are used to facilitate the rearrangement of carbon atoms, resulting in the formation of branched alkanes like this compound .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3,3-dimethyloctane, like other alkanes, primarily undergoes substitution reactions. These reactions include:
Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.
Combustion: Complete combustion in the presence of oxygen to produce carbon dioxide and water.
Cracking: Breaking down into smaller hydrocarbons under high temperature and pressure.
Common Reagents and Conditions
Halogenation: Requires halogens (Cl₂ or Br₂) and UV light.
Combustion: Requires oxygen (O₂) and an ignition source.
Cracking: Requires high temperature (500-700°C) and pressure, often in the presence of a catalyst.
Major Products Formed
Halogenation: Produces haloalkanes such as 4-chloro-3,3-dimethyloctane.
Combustion: Produces carbon dioxide (CO₂) and water (H₂O).
Cracking: Produces smaller alkanes and alkenes.
Scientific Research Applications
4-Ethyl-3,3-dimethyloctane is used in various scientific research applications, including:
Chemistry: As a model compound for studying the properties and reactions of branched alkanes.
Biology: Investigating the metabolic pathways of hydrocarbons in microorganisms.
Industry: Used as a reference compound in the calibration of analytical instruments such as gas chromatographs.
Mechanism of Action
As an alkane, 4-ethyl-3,3-dimethyloctane does not have a specific mechanism of action in biological systems. its interactions with other molecules are primarily driven by van der Waals forces and hydrophobic interactions. In chemical reactions, the mechanism typically involves the formation of free radicals during halogenation or the breaking of carbon-carbon bonds during cracking .
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-3,4-dimethyloctane
- 6-Ethyl-3,3-dimethyloctane
- 5-Ethyl-3,3-dimethyloctane
- 4-Ethyl-2,3-dimethyloctane
Uniqueness
4-Ethyl-3,3-dimethyloctane is unique due to its specific branching pattern, which affects its physical and chemical properties. The presence of two methyl groups on the third carbon and an ethyl group on the fourth carbon creates a distinct structure that influences its boiling point, melting point, and reactivity compared to other similar compounds .
Properties
CAS No. |
62183-57-7 |
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Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
4-ethyl-3,3-dimethyloctane |
InChI |
InChI=1S/C12H26/c1-6-9-10-11(7-2)12(4,5)8-3/h11H,6-10H2,1-5H3 |
InChI Key |
BKNJDUXGYCILJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(C)(C)CC |
Origin of Product |
United States |
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